molecular formula C7H6ClFOS B8432437 5-Chloro-2-fluoro-3-methoxybenzenethiol

5-Chloro-2-fluoro-3-methoxybenzenethiol

Cat. No.: B8432437
M. Wt: 192.64 g/mol
InChI Key: VSWNEWFQJYKMDY-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methoxybenzenethiol is a substituted benzenethiol derivative featuring a thiol (-SH) group at position 1, with chlorine (Cl) at position 5, fluorine (F) at position 2, and a methoxy (-OMe) group at position 3 on the benzene ring (Figure 1). Its molecular formula is C₇H₅ClFOS, with a calculated molecular weight of 192.64 g/mol. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of Cl and F, the electron-donating methoxy group, and the nucleophilic thiol functionality.

Properties

Molecular Formula

C7H6ClFOS

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-2-fluoro-3-methoxybenzenethiol

InChI

InChI=1S/C7H6ClFOS/c1-10-5-2-4(8)3-6(11)7(5)9/h2-3,11H,1H3

InChI Key

VSWNEWFQJYKMDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)S)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity :

  • The thiol group in the target compound contrasts sharply with the acyl chloride (highly reactive electrophile, ), benzothiazole (heterocyclic aromatic system, ), benzyl alcohol (polar hydroxyl group, ), and amide (hydrogen-bonding capability, ). Thiols are nucleophilic and prone to oxidation (e.g., forming disulfides), whereas acyl chlorides participate in Friedel-Crafts or nucleophilic acyl substitutions.

Substituent Positioning and Electronic Effects :

  • The meta- and para-substituted fluorine and methoxy groups in analogs (e.g., ) modulate electronic effects. For example, the electron-withdrawing F in the benzyloxy group of enhances the electrophilicity of the acyl chloride, while the methoxy group in and donates electrons via resonance, stabilizing adjacent substituents.

Molecular Weight and Complexity :

  • The target compound has a significantly lower molecular weight (~192 g/mol) compared to the analogs (266–299 g/mol), which feature extended aromatic systems (e.g., benzothiazole in ) or bulky substituents (e.g., benzyloxy in ). This difference may influence solubility and diffusion rates in biological systems.

Thiol vs. Acyl Chloride ()

  • Thiol (-SH) : Participates in metal coordination (e.g., with mercury or gold) and radical reactions. Its acidity (pKa ~6–10) allows deprotonation under mild conditions.
  • Acyl Chloride (-COCl) : Reacts vigorously with nucleophiles (e.g., amines, alcohols) to form amides or esters. Used in synthesizing polymers or pharmaceuticals.

Thiol vs. Benzothiazole ()

  • Benzothiazole : A rigid heterocycle with applications in fluorescent dyes and antiviral agents. The sulfur atom in benzothiazole contributes to π-electron delocalization, unlike the thiol’s lone pair, which enhances nucleophilicity.

Thiol vs. Benzyl Alcohol ()

  • Benzyl Alcohol (-CH₂OH) : The hydroxyl group increases hydrophilicity, making more water-soluble than the thiol. Alcohols are less acidic (pKa ~15–20) compared to thiols.

Thiol vs. Amide ()

  • Amide (-CONH-) : Stabilizes adjacent substituents via resonance and hydrogen bonding. Amides are common in drug design (e.g., protease inhibitors), whereas thiols are used in cysteine protease targeting or as reducing agents.

Substituent Effects on Bioactivity

  • Chlorine : Enhances lipophilicity and metabolic stability in all compounds.
  • Fluorine : Reduces basicity and improves bioavailability (common in drug candidates, ).
  • Methoxy : Electron-donating effects may counteract the electron-withdrawing Cl/F in the target compound, balancing electronic properties.

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